molecular formula C10H15NO B3042369 2-(2-Amino-3-methylphenyl)propan-2-ol CAS No. 59689-18-8

2-(2-Amino-3-methylphenyl)propan-2-ol

Cat. No.: B3042369
CAS No.: 59689-18-8
M. Wt: 165.23 g/mol
InChI Key: GYOSKQNBXGHVOM-UHFFFAOYSA-N
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Description

2-(2-Amino-3-methylphenyl)propan-2-ol (CAS 59689-18-8) is an organic compound with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.24 g/mol. It features a propan-2-ol backbone attached to a 2-amino-3-methylphenyl group. This compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of complex molecules for pharmaceutical and material science research . Its amino and hydroxyl groups make it a versatile intermediate for further functionalization, such as introducing chiral centers or coupling with other aromatic systems.

Properties

IUPAC Name

2-(2-amino-3-methylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7-5-4-6-8(9(7)11)10(2,3)12/h4-6,12H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOSKQNBXGHVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-3-methylphenyl)propan-2-ol typically involves the reaction of 2-amino-3-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the corresponding imine intermediate using sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding nitro compound or reductive amination of the corresponding ketone. These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency. The choice of catalyst, solvent, and reaction conditions are critical factors in achieving high productivity and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-3-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 2-(2-Amino-3-methylphenyl)propan-2-one or 2-(2-Amino-3-methylphenyl)propanoic acid.

    Reduction: Formation of 2-(2-Amino-3-methylphenyl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Amino-3-methylphenyl)propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The hydroxyl group can participate in redox reactions, modulating cellular oxidative stress. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features, molecular properties, and applications of 2-(2-Amino-3-methylphenyl)propan-2-ol and related compounds:

Compound Name Molecular Formula Substituents/Backbone Molecular Weight (g/mol) Key Applications/Activities References
This compound C₁₀H₁₅NO -NH₂, -CH₃, propan-2-ol 165.24 Organic synthesis intermediate
2-(2,3-Difluorophenyl)propan-2-ol C₉H₁₀F₂O -F, -F, propan-2-ol 172.17 Lithiation reaction intermediate
2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol C₉H₁₁ClFNO -NH₂, -Cl, -F, propan-1-ol 215.65 Research chemical (biological studies)
(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol C₂₃H₂₉N₃O₅ Indolyl, methoxyphenoxyethylamino, propan-2-ol 427.50 Adrenoceptor binding, antiarrhythmic activity

Key Differences in Physicochemical Properties and Reactivity

Substituent Effects: Halogenated Analogs: Compounds like 2-(2,3-difluorophenyl)propan-2-ol and 2-amino-3-(2-chloro-6-fluorophenyl)propan-1-ol exhibit increased polarity and lipophilicity due to electronegative halogen atoms. Hydroxyl Position: The propan-1-ol configuration in 2-amino-3-(2-chloro-6-fluorophenyl)propan-1-ol may reduce steric hindrance compared to propan-2-ol derivatives, affecting solubility and interaction with biological targets.

Biological Activity: Complex derivatives such as (2R,S)-1-(4-methoxy-6-(methoxymethyl)-indolyloxy)propan-2-ol analogs demonstrate significant α₁-, α₂-, and β₁-adrenoceptor binding affinity, along with antiarrhythmic and hypotensive effects . In contrast, this compound lacks direct evidence of receptor activity, highlighting its role as a precursor rather than an active pharmaceutical ingredient.

Synthetic Utility: The target compound’s amino group facilitates nucleophilic substitution or condensation reactions, making it suitable for constructing heterocycles or amino-alcohol derivatives. Halogenated analogs (e.g., brominated 2-(6-bromo-2,3-difluorophenyl)propan-2-ol ) are more reactive in cross-coupling reactions like Suzuki-Miyaura.

Biological Activity

2-(2-Amino-3-methylphenyl)propan-2-ol, also known by its chemical formula C₁₀H₁₅NO, is an organic compound that features both amino and hydroxyl functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. Understanding the biological activity of this compound is essential for its application in therapeutic contexts.

Chemical Structure and Properties

The unique structure of this compound consists of a propanol backbone with a 2-amino-3-methylphenyl substituent. This configuration enhances its solubility and reactivity compared to other similar compounds.

Structural Features

Property Details
Molecular Formula C₁₀H₁₅NO
Functional Groups Amino (-NH₂), Hydroxyl (-OH)
Classification Secondary alcohol, Amine

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing various derivatives, compounds with similar structural features demonstrated varying degrees of activity against bacterial strains such as E. coli, S. aureus, and fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6 to 12.5 µg/mL, indicating potent antimicrobial effects .

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated in various cancer cell lines. For instance, studies utilizing Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) cells showed that this compound could induce apoptosis through mechanisms involving caspase activation, which are crucial for programmed cell death . The compound's ability to modulate apoptotic pathways suggests its potential as an anticancer agent.

Anti-inflammatory Properties

In addition to antimicrobial and cytotoxic activities, this compound has been investigated for its anti-inflammatory effects. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, thus providing a basis for their use in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Studies : A study conducted on various derivatives demonstrated that those with halogen substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts.
  • Cytotoxicity Assessments : Research focused on the effects of this compound on cancer cell lines revealed that it could significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating strong cytotoxic potential .
  • Inflammation Models : Experimental models assessing inflammatory responses showed that derivatives of this compound could effectively reduce inflammation markers in vitro, suggesting therapeutic applications in chronic inflammatory diseases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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